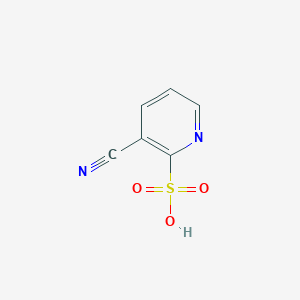
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine is a nitrogen-containing heterocyclic compound It features a tetrazine ring substituted with two 3-methylpyridin-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-2-carboxaldehyde with hydrazine derivatives, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The methyl groups on the pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more stable tetrazine derivatives, while substitution reactions can introduce new functional groups to the pyridine rings, potentially enhancing the compound’s properties .
Wissenschaftliche Forschungsanwendungen
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex nitrogen-containing heterocycles.
Wirkmechanismus
The mechanism by which 3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Diazine derivatives: Compounds like pyridazine and pyrazine share structural similarities and are used in various pharmacological applications.
Uniqueness
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific substitution pattern and the presence of the tetrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Eigenschaften
CAS-Nummer |
628732-66-1 |
|---|---|
Molekularformel |
C14H14N6 |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
3,6-bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H14N6/c1-9-5-3-7-15-11(9)13-17-19-14(20-18-13)12-10(2)6-4-8-16-12/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
VHRIYWWHHDFSQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2=NNC(=NN2)C3=C(C=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)










